eCF309

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

eCF309 is a potent, selective, and cell-permeable inhibitor of the mechanistic or mammalian target of rapamycin (mTOR). mTOR is a serine/threonine protein kinase that operates as the catalytic subunit of two essential protein complexes called mTORC1 and mTORC2 . These complexes play a central role in several signal transduction cascades, acting as sensors that integrate multiple extracellular and intracellular signals to coordinate cell metabolism, proliferation, survival, and migration . Increased mTOR signaling is found in many types of cancers, metabolic disorders, and neurodegenerative diseases .

Mechanism of Action

Target of Action

eCF309 is a potent, selective, and cell-permeable inhibitor of the mechanistic or mammalian target of rapamycin (mTOR) . mTOR is a serine/threonine protein kinase that operates as the catalytic subunit of two essential protein complexes called mTORC1 and mTORC2 . These complexes play a central role in several signal transduction cascades, acting as sensors that integrate multiple extracellular and intracellular signals to coordinate cell metabolism, proliferation, survival, and migration .

Mode of Action

This compound blocks the phosphorylation of protein substrates with high selectivity . This inhibition of mTOR kinase activity is essential to probe and elucidate the etiological role of such molecules and their signaling pathways .

Biochemical Pathways

The mTOR complexes (mTORC1 and mTORC2) play a central role in several signal transduction cascades . Increased mTOR signaling is found in many types of cancers, metabolic disorders, and neurodegenerative diseases . In cancer, augmented phosphorylative activity contributes to cancer pathogenesis and chemoresistance mechanisms, typically induced via genetic dysregulation of different upstream modulators of mTORC1 and/or mTORC2 such as EGFR, PI3K, PTEN, AKT, RAS, or RAF .

Result of Action

The inhibition of mTOR by this compound leads to a decrease in the phosphorylation of protein substrates, which can disrupt the signaling pathways that these proteins are involved in . This disruption can lead to a variety of cellular effects, including a decrease in cell proliferation, which is why mTOR inhibitors like this compound are being investigated for their potential use in cancer treatment .

Biochemical Analysis

Biochemical Properties

eCF309 functions as an mTOR inhibitor by blocking the phosphorylation of protein substrates with high selectivity. It interacts with the mTOR kinase, specifically targeting the mTORC1 and mTORC2 complexes. These interactions inhibit the kinase activity of mTOR, preventing the phosphorylation of downstream targets such as 4E-BP1, AKT, and P70-S6K . The selectivity of this compound is demonstrated by its low nanomolar potency and excellent selectivity profile, making it a valuable tool for studying mTOR signaling pathways .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. By inhibiting mTOR signaling, this compound influences cell function, including cell growth, proliferation, and survival. It impacts cell signaling pathways by reducing the phosphorylation of key proteins involved in these processes. Additionally, this compound affects gene expression and cellular metabolism, leading to altered cellular responses and metabolic flux .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with the mTOR kinase, leading to the inhibition of its enzymatic activity. This compound prevents the phosphorylation of downstream targets, thereby disrupting mTOR-mediated signaling pathways. This inhibition results in decreased cell growth and proliferation, as well as altered gene expression and metabolic activity . The acetal group of this compound is essential for its bioactivity and stability within the cytoplasm .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits stability and maintains its inhibitory activity over extended periods. Degradation of this compound can occur, leading to reduced efficacy. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of mTOR signaling and its downstream targets .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively inhibits mTOR signaling without causing significant toxicity. At higher doses, this compound can exhibit toxic or adverse effects, including potential off-target interactions and disruption of normal cellular processes . Threshold effects have been observed, where a certain dosage is required to achieve optimal inhibition of mTOR activity.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with mTOR signaling. By inhibiting mTOR, this compound affects metabolic flux and metabolite levels within cells. It interacts with enzymes and cofactors involved in these pathways, leading to altered metabolic activity and energy homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation, ensuring that this compound reaches its target sites effectively. The compound’s cell-permeable nature allows it to penetrate cellular membranes and exert its inhibitory effects on mTOR signaling .

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization ensures that this compound interacts with its intended targets, such as the mTORC1 and mTORC2 complexes, within the cytoplasm .

Preparation Methods

The synthesis of eCF309 involves several steps, including the preparation of intermediates and the final compound. The general experimental protocols involve microwave-irradiated reactions carried out in a Biotage Initiator microwave synthesizer and non-microwave reactions performed under an inert atmosphere of nitrogen using anhydrous solvents . The synthesis of intermediate compounds and the lead compound involves the use of various reagents and conditions, such as 1H-pyrazolo[3,4-d]pyrimidin-4-amine and formamide . The final compound, this compound, is obtained through a series of reactions, including the use of palladium acetate and potassium carbonate .

Chemical Reactions Analysis

eCF309 undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound has been profiled against 375 wild-type and mutant kinases and has an S-score of 0.01 when tested at 10 micromolar . The acetal group of this compound is necessary for the compound’s bioactivity and stability in the cytoplasm . The major products formed from these reactions include the inhibition of mTOR kinase activity and the induction of cell cycle arrest .

Scientific Research Applications

eCF309 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, this compound is used as a high-quality chemical probe to study the phosphorylation of protein substrates with high selectivity . In biology, this compound is used to elucidate the etiological role of mTOR and its signaling pathways in disease-relevant cell-based and in vivo models . In medicine, this compound is used to generate strong pharmacological evidence towards validating or disproving a target hypothesis and to identify appropriate biomarkers and rational drug combination strategies . In industry, this compound is used to facilitate clinical translation and to develop new therapeutic strategies for treating a wide range of cancers .

Comparison with Similar Compounds

eCF309 is unique in its low nanomolar potency, high selectivity, and cell permeability compared to other mTOR inhibitors . Similar compounds include other mTOR inhibitors such as rapamycin, everolimus, and temsirolimus . this compound stands out due to its remarkable potency in cells and its relatively simple synthesis . The aldehyde derivative of this compound exhibited no activity, proving that the acetal group is necessary for the compound’s bioactivity and stability in the cytoplasm .

Properties

IUPAC Name |

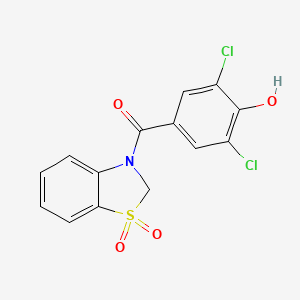

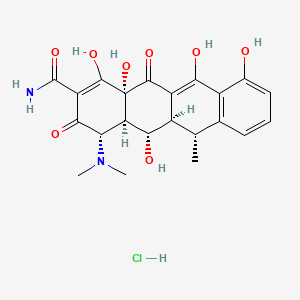

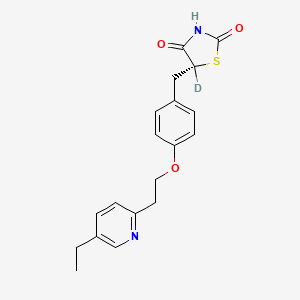

5-[4-amino-1-(2,2-diethoxyethyl)pyrazolo[3,4-d]pyrimidin-3-yl]-1,3-benzoxazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N7O3/c1-3-26-13(27-4-2)8-25-17-14(16(19)21-9-22-17)15(24-25)10-5-6-12-11(7-10)23-18(20)28-12/h5-7,9,13H,3-4,8H2,1-2H3,(H2,20,23)(H2,19,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSICWGWNIOOULV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CN1C2=NC=NC(=C2C(=N1)C3=CC4=C(C=C3)OC(=N4)N)N)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N7O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What makes eCF309 a valuable tool for studying mTOR signaling?

A1: this compound is a highly potent and selective inhibitor of the mTOR kinase. [] This means it can effectively block the activity of mTOR at low concentrations while having minimal effects on other kinases. This high selectivity is crucial for researchers because it allows them to specifically investigate the role of mTOR in various cellular processes and disease models without confounding results due to off-target effects. The compound's effectiveness in cell-based assays further strengthens its utility as a tool for dissecting the complexities of mTOR signaling. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.